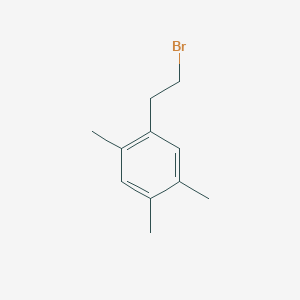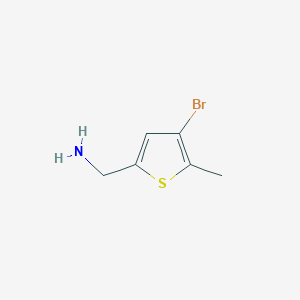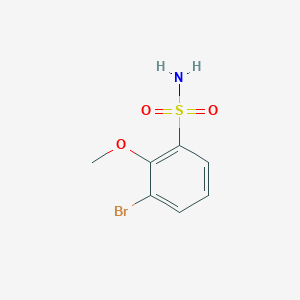
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position, a furan ring at the 4-position, and a cyano group at the 5-position. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with guanidine to form the intermediate 2-amino-4-(furan-2-yl)pyrimidine. This intermediate is then subjected to a cyanation reaction using reagents such as potassium cyanide or sodium cyanide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-Amino-4-(furan-2-yl)pyrimidine-5-amine.
Substitution: N-substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, it has been designed as an ATP mimicking tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). This involves binding to the ATP-binding site of the receptor, thereby inhibiting its activity and preventing downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as:
2-Amino-4-(thiophen-2-yl)pyrimidine-5-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring, which may affect its electronic properties and reactivity.
2-Amino-4-(pyridin-2-yl)pyrimidine-5-carbonitrile: Contains a pyridine ring, which can influence its binding affinity to certain biological targets.
2-Amino-4-(phenyl)pyrimidine-5-carbonitrile: The phenyl ring provides different steric and electronic effects compared to the furan ring .
These comparisons highlight the unique properties of this compound, such as its potential for specific interactions with biological targets and its versatility in chemical reactions.
Properties
Molecular Formula |
C9H6N4O |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H6N4O/c10-4-6-5-12-9(11)13-8(6)7-2-1-3-14-7/h1-3,5H,(H2,11,12,13) |
InChI Key |
SHQCTKNTCJCXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


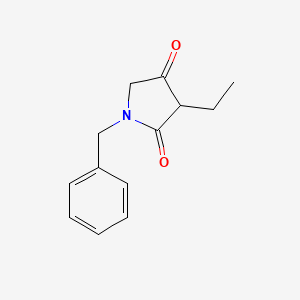
![[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13549179.png)
![(2R)-1-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13549191.png)
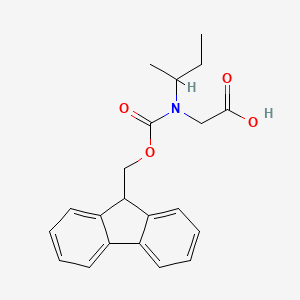

![2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride](/img/structure/B13549198.png)
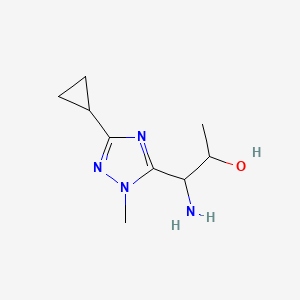
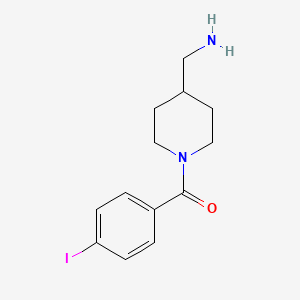
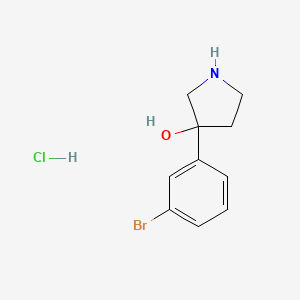
![2-[1-(Methylamino)cyclobutyl]ethanol](/img/structure/B13549220.png)

